molecular formula C9H7NO B1204825 2-Hydroxyquinoline CAS No. 59-31-4

2-Hydroxyquinoline

Cat. No.: B1204825
CAS No.: 59-31-4
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Hydroxyquinoline plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which catalyzes the hydroxylation of quinolin-2-ol to form quinolin-2,8-diol . This enzyme-mediated reaction is essential in the microbial degradation of quinoline compounds, highlighting the importance of this compound in environmental bioremediation processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, this compound acts as an inhibitor of certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . This inhibition is achieved through direct binding to the active sites of these enzymes, leading to conformational changes and decreased enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and biotransformation. The compound is metabolized by enzymes such as 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which converts it into quinolin-2,8-diol . This metabolic pathway is crucial for the detoxification and elimination of quinoline compounds from the body . Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and biodistribution.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoline can be synthesized through several methods, including:

    Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones or aldehydes in the presence of an acid or base catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-aminoquinoline using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

  • Quinoline-2,3-dione (oxidation)
  • 2-Aminoquinoline (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

2-Hydroxyquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable compound in the development of new therapeutic agents.

    Medicine: this compound derivatives are investigated for their potential anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Hydroxyquinoline can be compared with other hydroxyquinoline derivatives, such as:

    8-Hydroxyquinoline: Known for its strong metal-chelating properties and use in antiseptics and disinfectants.

    4-Hydroxyquinoline: Exhibits similar biological activities but differs in the position of the hydroxyl group, affecting its chemical reactivity and applications.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical behavior and interaction with biological targets. This makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
Record name 2(1H)-Quinolinone
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.86 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

30 Grams of 8-chloroacetylcarbostyril was mixed with 300 ml of pyridine and stirred at 80°-90° C. for 2.5 hours under heating. Then the reaction mixture was ice-cooled and crystals formed were collected by filtration and washed with ether. Recrystallized from methanol to obtain 40.85 g of 8-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate. Colorless needle-like crystals. Melting point: 261.5°-264.0° C. (decomposed).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
300 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
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reactant
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0.5 kg
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Synthesis routes and methods IV

Procedure details

Scheme I describes a method to prepare quinolinone compounds such as Structure 5, nitro-quinolinone compounds such as Structure 6, and amino-2-quinolinone compounds such as Structure 3 through modified Knorr reactions. Thermal condensation of a 4-aminoacetanilide (Structure 1) with a 3-ketoester, for example, ethyl 4,4,4-trifluoroacetoacetate in nitrobenzene affords a bis-amide such as Structure 2. When a bis-amide compound of Structure 2 is treated with concentrated sulfuric acid at 60-100° C., aminoquinolinone compounds of Structure 3 are produced. An alternate process of preparing 6-aminoquinolinone compounds such as Structure 3 starts with a similar Knorr reaction. The synthesis begins with reaction of an aniline such as Structure 4 and a 3-ketoester in refluxing toluene followed by treatment of a Lewis acid such as p-toluenesulfonic acid to produce a 2-quinolinone such as Structure 5. Classic nitration of the 2-quinolinone (e.g., Structure 5) selectively provides a 6-nitroquinolinone compound (e.g., Structure 6). Reduction of the nitroquinolinone such as Structure 6 under standard reduction conditions (e.g., metal catalyzed hydrogenation or tin chloride reduction) affords aminoquinolinone compounds such as Structure 3.
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
3-ketoester
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyquinoline
Reactant of Route 2
2-Hydroxyquinoline
Reactant of Route 3
2-Hydroxyquinoline
Reactant of Route 4
2-Hydroxyquinoline
Reactant of Route 5
2-Hydroxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Hydroxyquinoline
Customer
Q & A

Q1: What is the significance of 2-Hydroxyquinoline in microbial quinoline degradation?

A1: this compound is a crucial intermediate in the microbial breakdown of quinoline, a common environmental pollutant. Studies have revealed that certain bacterial species, such as Thauera aminoaromatica and Rhodococcus species, engage in a fascinating cross-feeding mechanism to facilitate complete quinoline degradation. Rhodococcus species initiate the process by transforming quinoline into this compound [, , ]. Subsequently, Thauera aminoaromatica utilizes this compound as a substrate, further breaking it down into simpler compounds [, , ]. This cooperative interaction highlights the importance of this compound in bioremediation strategies for quinoline-contaminated environments.

Q2: Can the rate of quinoline biodegradation be influenced by the presence of electron donors?

A2: Yes, studies suggest that the availability of electron donors can significantly impact the biodegradation rate of quinoline. Photolysis of quinoline generates oxalate, a readily biodegradable product. The bio-oxidation of oxalate produces endogenous electron donors, which can accelerate both the biodegradation of quinoline and its mineralization []. Additionally, supplementing the system with exogenous oxalate further enhances mono-oxygenation reactions, leading to faster overall quinoline oxidation [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q4: What are the key spectroscopic characteristics of this compound?

A5: this compound exhibits distinct spectroscopic properties that aid in its identification and characterization. UV/Vis spectroscopy is particularly useful for monitoring this compound levels during biodegradation processes. A tri-wavelength UV/Vis spectrophotometric method was developed, utilizing measurements at 289 nm (the isosbestic point of quinoline and this compound), 326 nm, and 380 nm, to minimize interference from extracellular polymeric substances (EPS) and simultaneously quantify both quinoline and this compound [].

Q5: Does this compound exhibit tautomerism?

A6: Yes, this compound exists in two tautomeric forms: the lactim (enol) and lactam (keto) forms []. High-resolution laser spectroscopy studies have confirmed that the lactim form is associated with the higher-frequency electronic origin []. Additionally, the most stable rotamer of the lactim form in the ground electronic state (S0) has been shown to possess a cis O-H bond with respect to the naphthalene frame [].

Q6: How does intramolecular hydrogen bonding influence the structure and properties of this compound?

A7: Intramolecular hydrogen bonding plays a significant role in the structural characteristics and electronic properties of this compound. The lactim tautomer of this compound forms an out-of-plane intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen []. Upon electronic excitation from the ground state (S0) to the excited state (S1), there's a slight shift of the hydroxy hydrogen towards the nitrogen atom [].

Q7: What catalytic applications have been explored for this compound and its derivatives?

A8: this compound derivatives have shown promise as catalysts in organic synthesis. Cashew Nut Shell Liquid (CNSL) anacardic acid, a naturally occurring this compound derivative, has been successfully employed as a green and efficient catalyst for synthesizing a quinoline-based amino acid Schiff base ligand []. This solvent-free method, utilizing CNSL anacardic acid as a catalyst, offers a sustainable alternative to traditional toxic reagents, yielding the desired product with high efficiency and reduced environmental impact [].

Q8: Has this compound demonstrated any potential in treating diabetes?

A9: Research suggests that this compound and its analogs may hold promise as potential antidiabetic agents. Studies have revealed that this compound exhibits inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion and blood glucose regulation []. The presence of both a methyl group and a hydroxyl group on the quinoline ring appears to contribute to this inhibitory activity, suggesting a structure-activity relationship [].

Q9: Does this compound exhibit any effects on bone cells?

A10: In vitro studies have explored the impact of this compound on periodontal ligament (PDL) cells, which play a vital role in bone health. Interestingly, this compound was found to inhibit the expression of genes associated with calcification, decrease alkaline phosphatase (ALPase) activity, and suppress the formation of calcified nodules in PDL cells []. These findings suggest a potential role of this compound in bone metabolism, particularly in the context of periodontitis, an inflammatory disease affecting the gums and supporting structures of the teeth.

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: A variety of analytical techniques are used to characterize, quantify, and monitor this compound and its derivatives. These include:

  • Spectroscopic techniques: UV/Vis spectrophotometry [], Infrared (IR) spectroscopy [, ], 1H NMR spectroscopy [, , ], and Mass Spectrometry (MS) [, , ] are commonly used for structural elucidation and quantification.
  • Chromatographic methods: High-performance liquid chromatography (HPLC) [, ] and soil column chromatography (SCC) [] are employed to separate and quantify this compound and its derivatives in complex mixtures.

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